Furo[3,2-b]pyridin-6-ol chemical properties and structure
Furo[3,2-b]pyridin-6-ol chemical properties and structure
An In-Depth Technical Guide to Furo[3,2-b]pyridin-6-ol: Structure, Properties, and Therapeutic Potential
Abstract
The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic and structural characteristics.[1] This guide focuses on a specific derivative, Furo[3,2-b]pyridin-6-ol, providing a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. While direct experimental data for this specific analog is limited, this document synthesizes information from the parent scaffold and related derivatives to offer robust predictive insights. We present plausible synthetic routes, discuss its reactivity, and explore the extensive biological activities associated with the Furo[3,2-b]pyridine framework, positioning it as a molecule of high interest for researchers, scientists, and drug development professionals.
Core Structure and Chemical Identity
Furo[3,2-b]pyridin-6-ol is an aromatic heterocyclic compound featuring a furan ring fused to a pyridine ring system at the 'b' face.[2] This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique chemical entity with diverse reactivity and potential for biological interactions.[2][3] The molecule's chemical identity is summarized in Table 1.
Table 1: Chemical Identifiers for Furo[3,2-b]pyridin-6-ol
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | furo[3,2-b]pyridin-6-ol | [4] |
| Molecular Formula | C₇H₅NO₂ | [4] |
| Molecular Weight | 135.12 g/mol | [4] |
| CAS Number | 1171920-19-6 | [4] |
| Canonical SMILES | C1=CC2=C(O1)C=C(N=C2)O | [4] |
| InChIKey | OLHWCNQIOPVTNP-UHFFFAOYSA-N |[4] |
Tautomerism: A Critical Structural Feature
A crucial characteristic of hydroxylated pyridines is the potential for keto-enol tautomerism. Furo[3,2-b]pyridin-6-ol is expected to exist in a tautomeric equilibrium with its corresponding keto form, Furo[3,2-b]pyridin-6(7H)-one. This equilibrium is a critical determinant of its chemical reactivity, hydrogen bonding capability, and interactions with biological targets. The position of the equilibrium can be influenced by the solvent, pH, and temperature.
Caption: Tautomeric equilibrium of Furo[3,2-b]pyridin-6-ol.
Physicochemical Properties and Experimental Characterization
While comprehensive experimental data for Furo[3,2-b]pyridin-6-ol is not widely published, its properties can be predicted based on the parent scaffold, Furo[3,2-b]pyridine.[5] The determination of these properties is fundamental for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
|---|---|---|
| logP | ~1.0 - 1.5 | Indicates moderate lipophilicity, favorable for cell permeability. |
| pKa (acidic) | ~8.5 - 9.5 | Refers to the hydroxyl group, indicating weak acidity. |
| pKa (basic) | ~3.0 - 4.0 | Refers to the pyridine nitrogen, indicating weak basicity. |
| Aqueous Solubility | Moderately Soluble | Influenced by crystalline structure and ability to form hydrogen bonds. |
Protocols for Physicochemical Profiling
To ensure trustworthiness and reproducibility, standardized, self-validating protocols are essential for characterizing novel compounds.
The shake-flask method remains the gold standard for determining lipophilicity.[3]
-
System Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4) are pre-saturated by vigorous mixing for 24 hours, followed by phase separation.[3]
-
Partitioning: A precise amount of Furo[3,2-b]pyridin-6-ol is dissolved in the pre-saturated aqueous phase.
-
Equilibration: The solution is combined with a pre-saturated n-octanol phase in a separatory funnel and shaken vigorously for a set period (e.g., 2-4 hours) to achieve equilibrium.[3]
-
Phase Separation & Analysis: The mixture is centrifuged to ensure complete phase separation. The concentration of the analyte in both the aqueous and octanol phases is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.[3]
The melting point is a critical indicator of purity for a crystalline solid.[3]
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Spectroscopic Profile
Table 3: Spectroscopic Data for Furo[3,2-b]pyridine (Parent Scaffold)
| Technique | Observed/Predicted Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.55 (m, 1H), 7.84 (m, 1H), 7.75 (m, 1H), 7.72 (m, 1H), 6.99 (m, 1H) | [7] |
| ¹³C NMR (Predicted) | C-2: 140-145, C-3: 105-110, C-3a: 145-150, C-5: 148-152, C-6: 118-122, C-7: 130-135, C-7a: 155-160 | [6] |
| IR (cm⁻¹) (Predicted) | 3100-3000 (Ar C-H), 1600-1450 (C=C, C=N), 1250-1000 (C-O-C) | [6] |
| MS (m/z) (Predicted) | 119 (M⁺), with fragmentation involving loss of CO and HCN |[6] |
Table 4: Predicted Spectroscopic Data for Furo[3,2-b]pyridin-6-ol
| Technique | Predicted Data and Rationale |
|---|---|
| ¹H NMR | OH proton: Broad singlet, δ 9.0-11.0 ppm (variable). Aromatic protons: Shifts will be influenced by the electron-donating hydroxyl group. Protons ortho and para to the -OH group will experience upfield shifts compared to the parent scaffold. |
| ¹³C NMR | C-6: Significant downfield shift to δ 155-165 ppm due to direct attachment of the electronegative oxygen atom. Other carbons in the pyridine ring will also be affected. |
| IR (cm⁻¹) | Additional Peaks: A broad O-H stretch around 3200-3500 cm⁻¹. A C-O stretch around 1200-1250 cm⁻¹. |
| MS (m/z) | M⁺: 135. Fragmentation: Expect initial loss of CO (m/z 107) or HCN (m/z 108), characteristic of phenolic and pyridine rings, respectively. |
Synthesis and Reactivity
The construction of the Furo[3,2-b]pyridine nucleus is typically achieved by forming the furan ring onto a pre-existing, functionalized pyridine core.[1]
General Synthetic Strategies
-
Palladium/Copper-Catalyzed Reactions: The Sonogashira cross-coupling of a halogenated pyridine with a terminal alkyne, followed by a base- or metal-catalyzed heteroannulation (cyclization), is a powerful and common method.[1][6][8]
-
Copper-Mediated Oxidative Cyclization: This method has been effectively used to assemble the Furo[3,2-b]pyridine scaffold.[9][10]
Proposed Synthetic Protocol for Furo[3,2-b]pyridin-6-ol
A plausible route to Furo[3,2-b]pyridin-6-ol can be envisioned starting from 5-bromo-2-chloropyridin-3-ol.
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridin-6-ol.
Step-by-Step Methodology:
-
Protection: The hydroxyl group of 5-bromo-2-chloropyridin-3-ol is protected (e.g., as a TBDMS ether) to prevent interference in subsequent steps.
-
Sonogashira Coupling: The protected pyridine undergoes a Sonogashira coupling with trimethylsilylacetylene using a palladium and copper catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) to introduce the alkyne moiety.[8]
-
Silyl Deprotection: The trimethylsilyl protecting group on the alkyne is removed using a mild base like potassium carbonate in methanol to yield the terminal alkyne.
-
Intramolecular Cyclization: The crucial C-O bond is formed via a copper-catalyzed intramolecular cyclization (heteroannulation), yielding the protected Furo[3,2-b]pyridine core.
-
Final Deprotection: The hydroxyl protecting group is removed (e.g., using TBAF for a TBDMS group) to afford the final product, Furo[3,2-b]pyridin-6-ol. The product would then be purified by column chromatography or recrystallization.
Biological Significance and Drug Development Applications
The Furo[3,2-b]pyridine scaffold is a validated pharmacophore for developing potent and selective modulators of key signaling pathways implicated in human diseases, particularly oncology and neurodegenerative disorders.[1][2][10]
Table 5: Biological Activities of Furo[3,2-b]pyridine Derivatives
| Target/Activity | Description | Key Findings | References |
|---|---|---|---|
| Kinase Inhibition | The scaffold is an excellent platform for designing selective kinase inhibitors. | Potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) have been developed. | [2][9][10] |
| Hedgehog Pathway | Modulation of a critical pathway in embryonic development and cancer. | Certain 3,5,7-trisubstituted derivatives act as sub-micromolar, non-toxic modulators of the Hedgehog pathway. | [2][9][10] |
| Anticancer | Cytotoxic effects against various cancer cell lines. | A derivative, compound 3b, showed growth inhibition of MDA-MB-231 and MCF-7 breast cancer cells and induced apoptosis. | [2][8] |
| SIRT1 Inhibition | Inhibition of Sirtuin 1, a histone deacetylase involved in cancer cell survival. | The same compound (3b) that exhibited cytotoxicity also demonstrated inhibitory activity against SIRT1. | [2][8] |
| Other Activities | Broad spectrum of potential pharmacological properties. | The scaffold has been associated with antibiotic, antiviral, and antifungal activities. |[2] |
Mechanism of Action: Kinase Inhibition
Many Furo[3,2-b]pyridine derivatives function by competitively binding to the ATP-binding pocket of protein kinases. The rigid, planar structure of the scaffold allows for favorable interactions within the active site, while substituents can be modified to enhance potency and selectivity for the target kinase over others in the kinome.
Caption: Furo[3,2-b]pyridine derivatives as kinase inhibitors.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Furo[3,2-b]pyridin-6-ol is classified with a warning.[4]
-
H302: Harmful if swallowed.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
Furo[3,2-b]pyridin-6-ol is a compelling heterocyclic compound built upon a scaffold of proven therapeutic relevance. While direct experimental data is sparse, predictive analysis of its structure, physicochemical properties, and spectroscopic profile provides a solid foundation for future research. The established biological activities of the Furo[3,2-b]pyridine core, particularly in kinase inhibition and pathway modulation, underscore the potential of this and related derivatives in drug discovery. The synthetic strategies outlined herein offer a clear path for researchers to access this molecule, enabling the exploration of its full therapeutic potential.
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